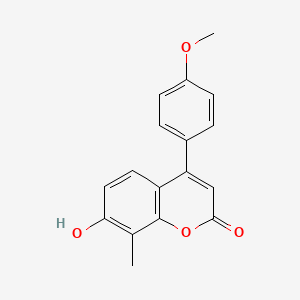

7-hydroxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

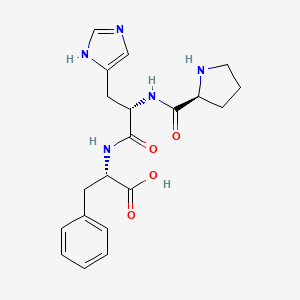

“7-hydroxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one” is a derivative of coumarin . Coumarins are a large class of compounds with the core structure of 1,2-benzopyranone, found in various natural plants as well as microbial metabolites . They have good biological activity and application value in fluorescent probes .

Synthesis Analysis

The synthesis of 7-hydroxy-4-substituted coumarins, such as “7-hydroxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one”, has been studied by many research groups . The Pechmann coumarin synthesis method is commonly used, which involves the condensation of ethyl 3-oxobutanoate with more nucleophilic resorcinol under the catalysis of different Lewis acids .

Molecular Structure Analysis

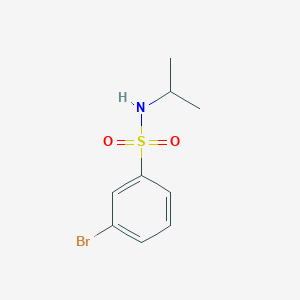

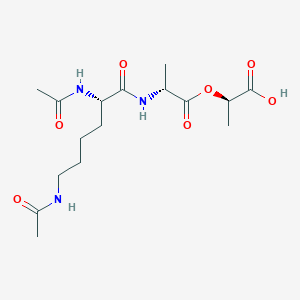

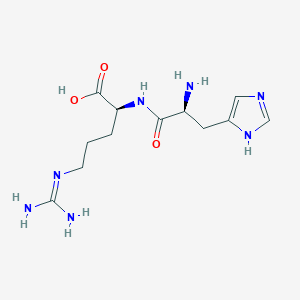

The molecular structure of “7-hydroxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one” is characterized by the presence of a coumarin core structure (1,2-benzopyranone), with additional functional groups that include a hydroxy group at the 7-position, a methoxyphenyl group at the 4-position, and a methyl group at the 8-position .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “7-hydroxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one” typically involve the Pechmann condensation of phenols with β-keto-esters . This reaction is catalyzed by various Lewis acids .

Scientific Research Applications

Fluorescent Probes

Coumarin derivatives are known for their strong fluorescence, making them valuable in the development of fluorescent probes . The specific structure of 7-hydroxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one allows it to be used in the detection and measurement of biological and chemical processes, providing insights into cellular functions and molecular dynamics.

Anticoagulant Properties

Some coumarin derivatives exhibit anticoagulant properties, which can be harnessed in medical applications to prevent blood clots . Research into the anticoagulant capabilities of this compound could lead to new treatments for conditions such as deep vein thrombosis and pulmonary embolism.

Anti-inflammatory and Antibacterial Activities

The anti-inflammatory and antibacterial activities of coumarin derivatives make them candidates for treating infections and inflammation-related conditions . The methoxyphenyl group in 7-hydroxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one could potentially enhance these properties, leading to the development of new pharmaceuticals.

Anticancer and Anti-HIV Effects

Research has shown that certain coumarin derivatives have anticancer and anti-HIV activities . This compound’s unique substitutions may provide a novel approach to inhibiting the proliferation of cancer cells and HIV, contributing to the advancement of cancer and HIV treatments.

Optical Materials and Dyes

Due to their luminescent properties, coumarin derivatives are used in optical materials and dyes . The specific optical characteristics of 7-hydroxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one could be utilized in creating new materials for electronic displays and high-performance dyes.

Clinical Medicine and Proprietary Medicinal Research

Some coumarin derivatives are used in clinical medicine or are under study for proprietary medicinal applications . For instance, derivatives similar to 7-hydroxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one have been used as choleretic drugs, which aid in bile production and release, and have potential in treating liver diseases.

Future Directions

The future directions for the study of “7-hydroxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one” and similar compounds could involve further exploration of their synthesis methods, investigation of their biological properties, and potential applications in various fields such as medicine and fluorescent probes .

Mechanism of Action

Target of Action

Many coumarin derivatives, which this compound is a part of, have been found to exhibit good biological activities . For example, Novobiocin, a representative of coumarin antibiotics, can inhibit the proliferation and metastasis of many kinds of cancer cells by inhibiting DNA gyrase .

Mode of Action

For instance, Novobiocin, a coumarin antibiotic, inhibits DNA gyrase, thereby inhibiting the proliferation and metastasis of many kinds of cancer cells .

Biochemical Pathways

For example, Novobiocin, a coumarin antibiotic, affects the DNA replication pathway by inhibiting DNA gyrase .

Pharmacokinetics

The pharmacokinetics of coumarin derivatives are generally well-studied, and these compounds are known to have good bioavailability .

Result of Action

Many coumarin derivatives have been found to exhibit various biological activities, including anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-hiv activities .

properties

IUPAC Name |

7-hydroxy-4-(4-methoxyphenyl)-8-methylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-10-15(18)8-7-13-14(9-16(19)21-17(10)13)11-3-5-12(20-2)6-4-11/h3-9,18H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRLPBOOVTNGOJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10419846 |

Source

|

| Record name | 7-hydroxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10419846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

370583-62-3 |

Source

|

| Record name | 7-hydroxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10419846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid](/img/structure/B1336786.png)

![(2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]pentanedioic Acid](/img/structure/B1336826.png)